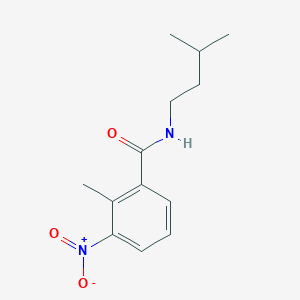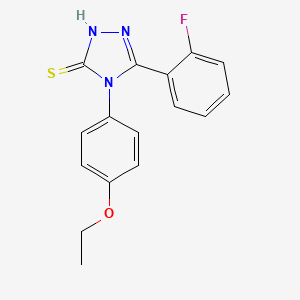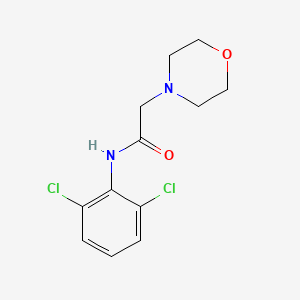![molecular formula C14H16N2O4S B5794376 1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione
Overview
Description
1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as PPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and cancer research. In
Scientific Research Applications
1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. One of the major areas of research is neuroscience, where this compound has been shown to have neuroprotective effects. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, this compound has also been shown to improve cognitive function and memory in animal models.
This compound has also been studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Mechanism of Action
The mechanism of action of 1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. This compound has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation. This compound has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress in the brain. This compound has also been shown to improve cognitive function and memory. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is its neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have anticancer effects, making it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. This compound has neuroprotective and anticancer effects, and further research is needed to explore its potential applications in other fields. The development of more efficient synthesis methods and the investigation of the mechanism of action of this compound are important areas of future research.
Synthesis Methods
1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multistep process that involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine, followed by the addition of succinic anhydride. The resulting compound is then purified through column chromatography to obtain pure this compound.
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13-7-8-14(18)16(13)11-3-5-12(6-4-11)21(19,20)15-9-1-2-10-15/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKONQDDTVSQXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332446 | |
| Record name | 1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
443647-85-6 | |
| Record name | 1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)


![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)



